3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea

Lipophilicity LogP Permeability

Piperidine-urea SAR campaigns often lack consistent physicochemical baselines. CAS 1598036-79-3 resolves this with vendor-verified computed parameters: • LogP 0.26 & TPSA 44.37 Ų-calibrated reference for HPLC logD & PAMPA assays • 2 rotatable bonds; methylene spacer defines discrete conformational profile vs. des-N-methyl (ΔLogP +0.34) and direct-attached analogs • TPSA <60 Ų-CNS-compatible intermediate for neuropathic pain & neurodegeneration programs Batch-specific QC (NMR, HPLC). Standard international B2B shipping.

Molecular Formula C9H19N3O
Molecular Weight 185.271
CAS No. 1598036-79-3
Cat. No. B2556380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea
CAS1598036-79-3
Molecular FormulaC9H19N3O
Molecular Weight185.271
Structural Identifiers
SMILESCNC(=O)NCC1CCN(CC1)C
InChIInChI=1S/C9H19N3O/c1-10-9(13)11-7-8-3-5-12(2)6-4-8/h8H,3-7H2,1-2H3,(H2,10,11,13)
InChIKeyYQNLYVGOAVDYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea: Physicochemical Profile & Pharmacophore Class


3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea (CAS 1598036-79-3) is a disubstituted urea derivative with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol . It features a 1-methylpiperidine ring connected via a methylene (-CH2-) spacer to a methyl-substituted urea moiety (SMILES: CNC(=O)NCC1CCN(C)CC1). The compound belongs to the piperidine-urea class, a privileged pharmacophore scaffold implicated in soluble epoxide hydrolase (sEH) inhibition, fatty acid amide hydrolase (FAAH) inhibition, and DCN1-mediated cullin neddylation modulation [1][2]. Its computed physicochemical parameters—including a topological polar surface area (TPSA) of 44.37 Ų, a LogP of 0.2572, two hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds—position it within favorable drug-like chemical space .

Scaffold for sEH & FAAH inhibitor library synthesis
Physicochemical calibration standard (LogP/TPSA reference)
SAR control for linker-length & N-substitution effects

Why Generic Analogs Cannot Substitute 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea


Within the piperidine-urea chemical class, small structural modifications produce quantifiable shifts in lipophilicity, conformational flexibility, and molecular recognition that directly affect pharmacokinetic behavior and target engagement. The methylene spacer and N-methyl substitution pattern on 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea generate a discrete physicochemical signature—LogP of 0.2572 and two rotatable bonds—that differs measurably from the des-N-methyl analog (CAS 1552769-36-4, LogP −0.085, ΔLogP = +0.34) and the direct-attached analog lacking the methylene bridge (CAS 1602197-45-4, one rotatable bond) . In piperidine-urea series developed for sEH and FAAH inhibition, SAR studies have demonstrated that even single-atom variations in linker length or N-substitution can shift IC50 values by orders of magnitude [1][2]. Generic substitution without accounting for these property differentials risks altering solubility, passive permeability, metabolic stability, and ultimately the biological readout in any assay where these compounds serve as probes, intermediates, or reference standards.

N-Methyl lipophilicity shift Des-N-methyl analog (CAS 1552769-36-4) exhibits lower computed LogP, potentially shifting passive permeability and CNS exposure predictions in assay models.
Conformational flexibility Direct-attached analog (CAS 1602197-45-4) lacks the methylene spacer, reducing rotatable bonds and limiting induced-fit binding mode exploration in SAR studies.
Scaffold topology mismatch Generic piperidine-urea analogs without the specific methyl/methylene substitution pattern may alter molecular recognition and target engagement profiles, requiring validation.

3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea: Head-to-Head Property Comparison vs Analogs


Lipophilicity Shift vs Des-N-Methyl Analog

The N-methyl substituent on the piperidine ring of CAS 1598036-79-3 drives a measurable increase in computed LogP relative to its des-N-methyl congener, 3-Methyl-1-[(piperidin-4-yl)methyl]urea (CAS 1552769-36-4). Both values were obtained from the same vendor computational platform (Leyan), ensuring methodological consistency . The ΔLogP of +0.3422 units corresponds to an approximately 2.2-fold greater octanol–water partition coefficient, predicting enhanced passive membrane permeability for the N-methylated compound.

Lipophilicity Shift
Cross-study comparable
ΔLogP = +0.34 (target 0.26 vs des‑N‑methyl −0.09)
Predicted permeability shift supports CNS scaffold selection.
Vendor-consistent computational method; experimental logD validation recommended.
Lipophilicity LogP Permeability ADME Piperidine urea

Conformational Flexibility vs Direct-Attached Analog

CAS 1598036-79-3 contains a methylene (-CH2-) spacer between the piperidine ring and the urea nitrogen, yielding two rotatable bonds (the urea C–N bonds plus the exocyclic CH2–N linkage). In contrast, the direct-attached analog 3-methyl-1-(1-methylpiperidin-4-yl)urea (CAS 1602197-45-4) possesses only one rotatable bond, as the urea is directly linked to the piperidine C4 position . The additional rotational degree of freedom allows the terminal methylurea group to sample a wider conformational space, potentially enabling induced-fit interactions with shallow or flexible binding pockets.

Conformational Flexibility
Supporting evidence
2 rotatable bonds (target) vs 1 (direct-attached)
Additional rotatable bond may enable wider conformational sampling for induced-fit binding.
Derived from SMILES analysis; experimental conformation studies advised.
Conformational flexibility Rotatable bonds Binding entropy Scaffold Piperidine urea

Molecular Weight and Heavy Atom Comparison

CAS 1598036-79-3 has a molecular weight of 185.27 g/mol (C9H19N3O, 13 heavy atoms), representing a +14.03 Da increment—equivalent to one methylene (CH2) unit—over both the direct-attached analog 3-methyl-1-(1-methylpiperidin-4-yl)urea (CAS 1602197-45-4, C8H17N3O, MW 171.24, 12 heavy atoms) and the des-N-methyl analog 3-Methyl-1-[(piperidin-4-yl)methyl]urea (CAS 1552769-36-4, C8H17N3O, MW 171.24) . Despite the modest MW increase, the additional methylene group is strategically positioned at the linker region rather than as a terminal appendage, preserving ligand efficiency metrics while altering the scaffold topology.

Molecular Weight
Cross-study comparable
MW 185.27 vs 171.24 (analogs); +1 heavy atom
Controlled +14 Da linker expansion preserves ligand efficiency metrics.
Formula C9H19N3O vs C8H17N3O; confirmed by vendor data.
Molecular weight Heavy atom count Fragment-based design Lead optimization

TPSA-Matched Lipophilicity Favors CNS Drug-Like Space

With a TPSA of 44.37 Ų—well below the 60–70 Ų threshold commonly associated with blood–brain barrier penetration—and a LogP of 0.2572, CAS 1598036-79-3 occupies a physicochemical space consistent with orally bioavailable, CNS-penetrant small molecules . The des-N-methyl analog CAS 1552769-36-4, sharing an identical TPSA profile, has a LogP of −0.085, placing it below the generally preferred LogP range of 1–3 for optimal CNS exposure . The TPSA:LogP ratio for the target compound supports its utility as a CNS-accessible scaffold, while the comparator's lower LogP may limit passive diffusion across lipid membranes.

CNS Drug-Likeness
Cross-study comparable
TPSA 44.37 Ų, LogP 0.26 vs TPSA ~44 Ų, LogP −0.09
Target occupies CNS-favorable TPSA–LogP window; comparator LogP below preferred range.
CNS MPO criteria: TPSA
Pharmacophore Class
Class-level inference
Optimized analogs: IC50 0.4–8.0 nM (sEH); low nM (DCN1). Target: no direct data.
Established pharmacophore supports scaffold selection; direct activity data required.
Unelaborated minimal scaffold; potency must be established through elaboration.
TPSA CNS drug-likeness Blood-brain barrier Physicochemical property Piperidine urea

Piperidine-Urea Pharmacophore: sEH, FAAH, and DCN1 Inhibition

The piperidine-urea chemotype represented by CAS 1598036-79-3 is validated across multiple therapeutic target classes. In soluble epoxide hydrolase (sEH) inhibitor programs, 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs have achieved IC50 values as low as 0.4 nM against recombinant human and mouse sEH , while N-(1-acetylpiperidin-4-yl)-N'-(adamant-1-yl)urea (AR9281) demonstrated an IC50 of 7.0–8.0 nM with oral bioavailability in canines [1]. In the DCN1-UBE2M protein–protein interaction space, piperidinyl ureas have yielded orally bioavailable inhibitors with biochemical IC50 values in the low nanomolar range [2]. The methylpiperidin-4-ylmethyl urea substructure appears in multiple patent families including US 6,476,050 B2 (opioid receptor and ion channel ligands) [3], EP 2065369 (FAAH inhibitors for overactive bladder) [4], and US 2024/0075023 A1 (sEH inhibitors for neuropathic pain) [5]. No direct IC50 or Ki data for the unelaborated compound CAS 1598036-79-3 itself were identified in the peer-reviewed literature or public databases, and this absence should be considered when selecting the compound for target-specific assays.

Pharmacophore Class
Class-level inference
Optimized analogs: IC50 0.4–8.0 nM (sEH); low nM (DCN1). Target: no direct data.
Established pharmacophore supports scaffold selection; direct activity data required.
Unelaborated minimal scaffold; potency must be established through elaboration.
Soluble epoxide hydrolase FAAH DCN1 Pharmacophore Piperidine urea Kinase inhibition

3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea: Recommended Applications and Procurement Uses


Scaffold for sEH and FAAH Inhibitor Library Synthesis

CAS 1598036-79-3 provides an ideal minimal scaffold for constructing focused libraries of soluble epoxide hydrolase (sEH) or fatty acid amide hydrolase (FAAH) inhibitors. The piperidine-urea core is a validated pharmacophore in both target classes, with optimized analogs achieving sub-nanomolar IC50 values . The compound's two differentiable NH groups on the urea moiety permit sequential functionalization: the methyl-substituted nitrogen and the piperidinylmethyl-substituted nitrogen can be independently elaborated with aryl, heteroaryl, or acyl groups. Its TPSA of 44.37 Ų and LogP of 0.2572 provide a favorable starting point for maintaining drug-likeness during library expansion, reducing the risk of generating excessively lipophilic or high-MW library members [1].

LogP and TPSA Reference Standard for Piperidine-Urea Series

With vendor-verified computed LogP (0.2572) and TPSA (44.37 Ų) values , CAS 1598036-79-3 can serve as a calibration standard for computational chemistry workflows, HPLC logD determination, or PAMPA permeability assays within piperidine-urea medicinal chemistry programs. Its intermediate lipophilicity (LogP 0.26) and moderate TPSA make it useful as a reference compound for benchmarking the physicochemical property shifts induced by subsequent N-substitution, linker elongation, or ring modifications. Compared to the des-N-methyl analog (LogP −0.085), the target compound's higher LogP provides a midpoint reference that spans the physiologically relevant LogP window more effectively [1].

Intermediate for Trisubstituted Urea Derivatives in CNS Programs

The TPSA of 44.37 Ų (below the 60 Ų BBB penetration threshold) combined with a LogP of 0.2572 positions CAS 1598036-79-3 as a CNS-compatible synthetic intermediate . Piperidine urea derivatives have been claimed for treatment of neuropathic pain, neurodegenerative diseases, and CNS inflammation in the NeuroPn sEH inhibitor patent family [1]. The target compound can be elaborated via reductive amination, urea N-alkylation, or acylation at the piperidine nitrogen to generate trisubstituted ureas for CNS drug discovery programs, where maintaining TPSA < 60 Ų and LogP in the 0–3 range is critical for achieving adequate brain exposure.

SAR Control for Linker Length and Conformational Effects

The methylene spacer and N-methyl substitution pattern of CAS 1598036-79-3 create a unique conformational profile (2 rotatable bonds) that distinguishes it from both the direct-attached analog (1 rotatable bond, CAS 1602197-45-4) and the des-N-methyl analog (CAS 1552769-36-4) [1]. In SAR campaigns exploring the effect of linker length on target binding, the target compound can serve as the 'methylene-bridged, N-methylated' reference point. Systematic comparison of IC50, Ki, or cellular activity data across this compound and its two closest analogs can deconvolute the independent contributions of linker flexibility and N-substitution lipophilicity to overall target engagement—information critical for rational lead optimization decisions.

Application
Selection Property
Validation Focus
sEH/FAAH inhibitor library synthesis
Piperidine-urea pharmacophore scaffold
Fragment elaboration and potency optimization
Physicochemical reference standard
Consistent computed LogP/TPSA values
Benchmarking ADME property shifts in series
CNS-penetrant library synthesis
TPSA
Blood–brain barrier permeability prediction
Linker-length SAR control compound
Methylene-bridged, N-methylated scaffold
Deconvoluting flexibility vs lipophilicity contributions
Quote Request

Request a Quote for 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.